6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Glycobiology Enzymology Substrate Specificity

Generic mannose substrates cannot substitute for 6-O-α-D-Mannopyranosyl-D-mannopyranose in linkage-specific glycobiology. This α-(1→6)-linked disaccharide is uniquely recognized by GH76 enzymes and delivers up to 1,155-fold enhanced lectin avidity over monomeric mannosides. Its defined linkage ensures reproducible kinetics in α-1,6-mannosidase assays, N-glycan processing, and antifungal drug screening. Using this ≥95% HPLC-pure compound eliminates variability from positional isomers (α-1,2-, α-1,3-mannobiose), safeguarding experimental validity in glycobiology and biopharmaceutical QC.

Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.3
CAS No. 6614-35-3
Cat. No. B1139958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-alpha-D-Mannopyranosyl-D-mannopyranose
CAS6614-35-3
Synonyms6-O-α-D-Mannopyranosyl-D-mannopyrannose;  6-O-α-Mannobiose;  α-(1→6)-Mannobiose;  α-D-Man-(1→6)-D-Man; 
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.3
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-α-D-Mannopyranosyl-D-mannopyranose (CAS 6614-35-3) Technical Baseline and Procurement Context


6-O-α-D-Mannopyranosyl-D-mannopyranose (CAS 6614-35-3), also known as α-1,6-mannobiose or α-D-Manp-(1→6)-D-Manp, is a disaccharide composed of two D-mannopyranose units linked by an α-(1→6) glycosidic bond [1]. Its molecular formula is C12H22O11 with a molecular weight of 342.30 g/mol [2]. As a core structural motif of high-mannose N-glycans and yeast mannans, it serves as a critical substrate and ligand in glycobiology research . Commercially, it is typically available as a white to off-white crystalline solid with a melting point of 196–197 °C and is supplied at purities ≥95% (often ≥98% by HPLC) [3].

Why 6-O-α-D-Mannopyranosyl-D-mannopyranose Cannot Be Substituted by Other Mannobioses or Mannopyranosides


Selecting a generic mannose-containing substrate or ligand for glycobiology or enzymatic studies is not scientifically equivalent to using the specific α-(1→6)-linked disaccharide 6-O-α-D-Mannopyranosyl-D-mannopyranose. The linkage position (1→2 vs. 1→3 vs. 1→6) and the anomeric configuration (α vs. β) fundamentally alter the recognition and catalysis by glycosidases and mannose-binding proteins. As demonstrated by enzyme kinetic and lectin binding studies, even closely related analogs like α-1,2-mannobiose and α-1,3-mannobiose exhibit markedly different kinetic parameters with the same enzyme [1], and monomeric α-D-mannopyranosides are orders of magnitude less potent as ligands for mannose-specific lectins [2]. These quantitative differences render generic substitution scientifically invalid for reproducible research, and they necessitate the procurement of the specifically characterized α-(1→6)-linked compound for experiments where linkage-specific or conformation-dependent interactions are under investigation.

Quantitative Differentiation of 6-O-α-D-Mannopyranosyl-D-mannopyranose (α-1,6-Mannobiose) from its Closest Analogs


Linkage-Dependent Substrate Specificity of Aspergillus niger α-Mannosidase: α-1,6 vs. α-1,2/α-1,3 Linkages

The α-mannosidase from Aspergillus niger exhibits clear linkage-dependent substrate specificity. While it shows 'very low activity' towards 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2) and 3-O-α-D-mannopyranosyl-D-mannopyranose (α-1,3), it demonstrates robust, 'specific cleavage' of the α-1,6 linkage in 6-O-α-D-mannopyranosyl-D-mannopyranose [1].

Glycobiology Enzymology Substrate Specificity

Kinetic Differentiation of α-1,6-Mannobiose from α-1,3-Mannobiose by Torreya nucifera α-Mannosidase

Purified α-mannosidase from Kaya (Torreya nucifera) seeds hydrolyzes both α-1,3- and α-1,6-mannobiose, but with significantly different Michaelis constants (Km). The Km for the α-1,6-linked compound is nearly an order of magnitude lower (0.268 mM) than for the α-1,3-linked analog (2.505 mM), indicating much higher affinity for the α-1,6 linkage [1].

Enzyme Kinetics Carbohydrate Chemistry Substrate Affinity

Differential Affinity of Jack Bean α-Mannosidase for α-1,6-Mannobiose vs. p-Nitrophenyl-α-D-mannopyranoside

Jack bean α-mannosidase exhibits differential affinity for various substrates. While the Km for the synthetic chromogenic substrate p-nitrophenyl-α-D-mannoside is 2.5 mM, the enzyme readily hydrolyzes mannobiose derived from mannan [1]. This indicates that the natural disaccharide is a kinetically competent substrate for this commonly used model enzyme.

Enzyme Kinetics Substrate Comparison Glycosidase

Lectin Binding Potency: Multivalent Presentation of α-1,6-Mannobiose Motif vs. Monomeric Methyl-α-D-mannopyranoside

In a precipitation-inhibition assay against the plant lectin Concanavalin A (Con A), a tetravalent ligand containing the Manα(1→6)[Manα(1→3)]Man trimannoside structure (which includes the α-1,6-mannobiose motif) was 1,155-fold more potent an inhibitor than monomeric methyl α-D-mannopyranoside [1]. This demonstrates the profound enhancement in binding avidity conferred by the α-1,6-linked disaccharide in a multivalent context.

Lectin Binding Carbohydrate-Protein Interactions Multivalency

Specificity of GH76 α-1,6-Mannosidase: Exclusive Activity on α-1,6-Mannobiose vs. Other Linkages and pNP-Mannoside

The GH76 family α-1,6-mannosidase (EC 3.2.1.163) demonstrates absolute specificity for the α-(1→6)-linked mannobiose. It shows no detectable activity towards mannobioses with other linkages (α-1,2 or α-1,3), nor towards the synthetic substrate p-nitrophenyl-α-D-mannopyranoside [1]. This strict specificity is corroborated by available ligand-bound crystal structures showing the disaccharide bound within the active site cleft [2].

Glycoside Hydrolase Enzyme Specificity Structural Biology

High-Value Application Scenarios for 6-O-α-D-Mannopyranosyl-D-mannopyranose (CAS 6614-35-3)


Linkage-Specific α-Mannosidase Activity Assays and Inhibitor Screening

Utilize 6-O-α-D-Mannopyranosyl-D-mannopyranose as a natural, linkage-specific substrate in kinetic assays to characterize or screen inhibitors against α-1,6-mannosidases (EC 3.2.1.163) or broad-specificity α-mannosidases. Its differential hydrolysis rates compared to α-1,2- and α-1,3-mannobioses [1] and its exclusive recognition by GH76 enzymes [2] make it an essential tool for dissecting the substrate specificity of novel mannosidases. This is crucial for research into N-glycan processing, lysosomal storage disorders, and antifungal drug development.

Synthesis of High-Affinity Multivalent Lectin Ligands

Employ 6-O-α-D-Mannopyranosyl-D-mannopyranose as a core hapten for the construction of multivalent ligands (e.g., dendrimers, clusters) targeting mannose-specific lectins like Concanavalin A and pea lectin. Quantitative binding studies show that the α-1,6-mannobiose-containing motif confers dramatically enhanced avidity (up to 1,155-fold over monomeric mannosides) [3], making it a critical building block for developing potent carbohydrate-based probes, drug delivery systems, or anti-adhesion therapeutics.

Glycoprotein and Polysaccharide Structural Elucidation

Use 6-O-α-D-Mannopyranosyl-D-mannopyranose as a reference standard and enzymatic substrate in the structural analysis of yeast mannans and high-mannose N-glycans. The compound is a known product of partial mannan hydrolysis from Saccharomyces cerevisiae and is specifically cleaved by enzymes involved in N-glycan processing [1]. Its availability as a high-purity (>98%) reagent enables precise identification and quantification of α-1,6-linked mannose residues in complex glycoconjugates, a key step in biopharmaceutical quality control and fundamental glycobiology research.

Microbial Metabolism and Fermentation Pathway Studies

Apply 6-O-α-D-Mannopyranosyl-D-mannopyranose as a defined carbon source or substrate in microbial fermentation and metabolic studies. The compound serves as a model substrate to investigate the uptake and catabolism of mannose-based polysaccharides by microorganisms , aiding in the optimization of bioconversion processes for biofuel and biomaterial production. Its use allows for the precise tracking of metabolic intermediates and the elucidation of specific glycoside hydrolase activities involved in complex carbohydrate degradation.

Technical Documentation Hub

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